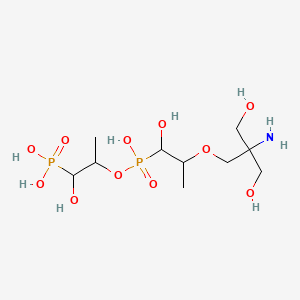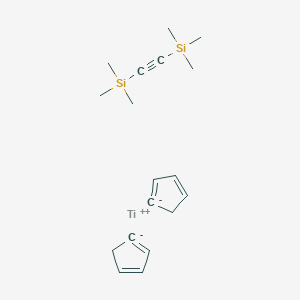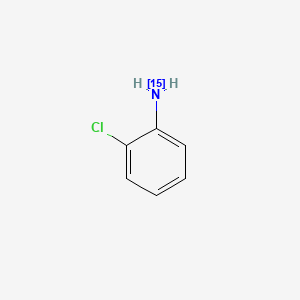
2-氯苯胺-15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroaniline is a chemical compound used in various industries such as polymer, rubber, and pharmaceutical . It has a CAS number of 95-51-2, a molar mass of 127.57 g/mol, and a chemical formula of 2-(Cl)C₆H₄NH₂ .
Physical And Chemical Properties Analysis
2-Chloroaniline is a liquid at room temperature with a refractive index of n20/D 1.588. It has a boiling point of 208-210 °C (lit.) and is soluble in water (5.13 g/L at 20 °C). Its density is 1.213 g/mL at 25 °C (lit.) .科学研究应用
质子磁共振光谱:
- 2-氯苯胺-15N已被用于质子磁共振(p.m.r.)光谱。研究人员观察了2-氯苯胺和2-氯苯胺-15N在不同条件下的p.m.r.光谱,以确定氨基质子与所有环质子之间的远程耦合。该研究提供了关于氨基团非平面性和环质子与15N之间耦合常数的见解 (R. Wasylishen & T. Schaefer, 1971)。
废水处理中的污染物降解:
- 2-氯苯胺-15N已在化学废水处理中的污染物降解研究中被调查。电离辐射技术已被用于研究其降解机制并评估溶液毒性 (S. Wang & J. Wang, 2021)。
- 在受污染的含氯苯胺地下水中,微生物在甲烷生成条件下的顺序还原去卤反应也已被探讨。这项研究提出了潜在的生物修复方法,用于受这类化学物质污染的环境 (E. Kuhn & J. Suflita, 1989)。
光诱导分解:
- 已进行了关于2-氯苯胺在水溶液中的光诱导分解的研究。这项研究有助于理解水中降解污染物的有效方法 (E. K. Winarno & N. Getoff, 2002)。
毒理学研究:
- 毒理学研究已使用2-氯苯胺-15N来研究大鼠的组织分布、亚细胞定位和共价结合,有助于理解其器官定向毒性 (L. Dial, D. Anestis, S. Kennedy, & G. Rankin, 1998)。
分子相互作用研究:
- 该化合物已被用于分子相互作用研究,例如,了解2-氯苯胺和取代乙醇之间的分子间相互作用 (M. C. Sekhar, M. Gowrisankar, A. Venkatesulu, & K. Reddy, 2016)。
安全和危害
未来方向
Recent research has focused on the applications of substituted polyanilines, including 2-Chloroaniline, in diverse fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials . The development of poly(2-chloroaniline)/copper nanocomposites, which have better antibacterial properties than poly(2-chloroaniline), is another promising direction .
作用机制
Target of Action
2-Chloroaniline-15N, also known as 2-chloro(15N)aniline, is a chemical compound that belongs to the class of aromatic amines . It primarily targets the amino protons in its molecular structure . These amino protons play a crucial role in the compound’s interaction with other molecules and its subsequent biochemical reactions .
Mode of Action
The mode of action of 2-Chloroaniline-15N involves its interaction with its amino protons. The Proton Magnetic Resonance (p.m.r.) spectra of 2-Chloroaniline and 2-Chloroaniline-15N in benzene and toluene solutions have been analyzed under conditions where the amino protons are exchanging intermolecularly . In all situations, fast rotation about the C-N bond evidently occurs . This interaction results in changes in the compound’s structure and properties, influencing its biochemical activity .
Biochemical Pathways
The biochemical pathways affected by 2-Chloroaniline-15N involve the degradation of chloroaniline. A novel degradation pathway of chloroaniline in Diaphorobacter sp. PCA039 entails initial hydroxylation . This process involves the conversion of chloroaniline into other compounds through a series of biochemical reactions . The downstream effects of these reactions can influence various biological processes, including the metabolism of other compounds .
Pharmacokinetics
The pharmacokinetics of 2-Chloroaniline-15N involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is soluble in water, which can impact its bioavailability .
Result of Action
The result of the action of 2-Chloroaniline-15N at the molecular and cellular level involves changes in the structure and properties of the compound. This includes the rotation about the C-N bond and the exchange of amino protons . These changes can influence the compound’s biochemical activity and its interaction with other molecules .
Action Environment
The action of 2-Chloroaniline-15N can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its distribution and bioavailability . Additionally, the compound’s degradation in water by ozonation, as well as by photolysis (UV-light of 254 nm) and radiolysis (γ-rays) in the presence of ozone, has been investigated . These environmental factors can influence the compound’s action, efficacy, and stability .
属性
IUPAC Name |
2-chloro(15N)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRQHGQIJBRMN-VJJZLTLGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[15NH2])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What structural information about 2-chloroaniline-15N can be derived from its proton magnetic resonance spectrum?
A1: The proton magnetic resonance (PMR) spectrum of 2-chloroaniline-15N, analyzed at varying temperatures and solvents, provides valuable information about its structure []. Key findings include:
- Non-planarity of the amino group: The long-range couplings observed between the amino protons and all ring protons, combined with the one-bond 15N–H couplings and two-bond H–H couplings within the amino group, suggest a non-planar geometry for the -NH2 group [].
- Fast rotation around the C-N bond: The spectra indicate fast rotation around the carbon-nitrogen bond in 2-chloroaniline-15N, even at low temperatures [].
- Coupling constants: The study successfully determined the signs and magnitudes of coupling constants, including long-range couplings between amino protons and ring protons, as well as couplings between ring protons and the 15N atom []. This data provides valuable insights into the electronic environment and interactions within the molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


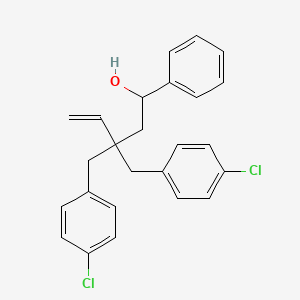
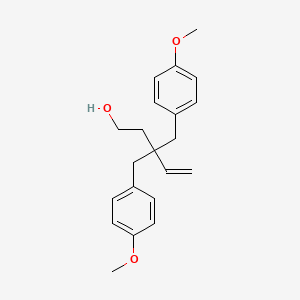
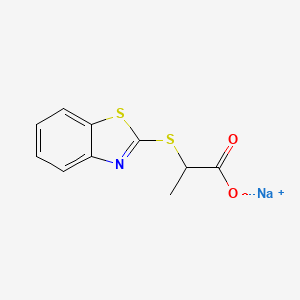
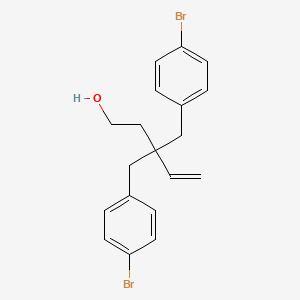
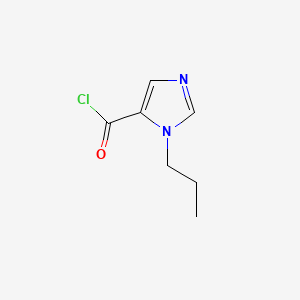
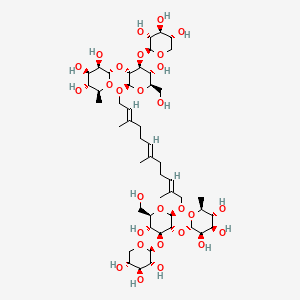
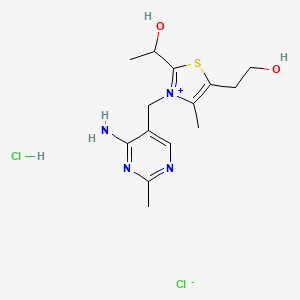
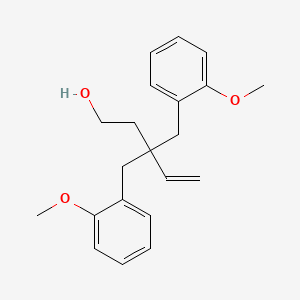
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide](/img/structure/B570120.png)

